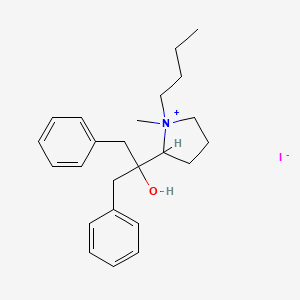
1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide is a synthetic organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide typically involves the quaternization of a pyrrolidine derivative with an appropriate alkylating agent. The reaction conditions often include:
Solvent: Polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide has several scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide involves its interaction with molecular targets such as enzymes or receptors. The quaternary ammonium group can facilitate binding to negatively charged sites on biological molecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium bromide
- 1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium chloride
Uniqueness
1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its bromide and chloride counterparts.
Eigenschaften
CAS-Nummer |
79820-09-0 |
|---|---|
Molekularformel |
C24H34INO |
Molekulargewicht |
479.4 g/mol |
IUPAC-Name |
2-(1-butyl-1-methylpyrrolidin-1-ium-2-yl)-1,3-diphenylpropan-2-ol;iodide |
InChI |
InChI=1S/C24H34NO.HI/c1-3-4-17-25(2)18-11-16-23(25)24(26,19-21-12-7-5-8-13-21)20-22-14-9-6-10-15-22;/h5-10,12-15,23,26H,3-4,11,16-20H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DMSYYTVTHMHVNF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+]1(CCCC1C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


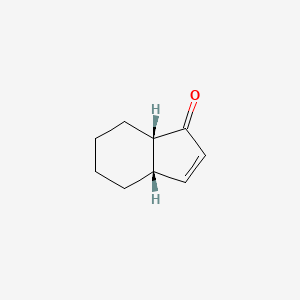
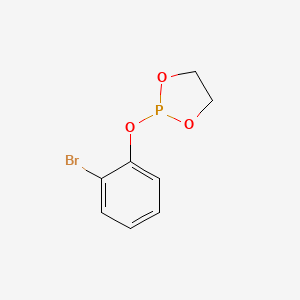

![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)
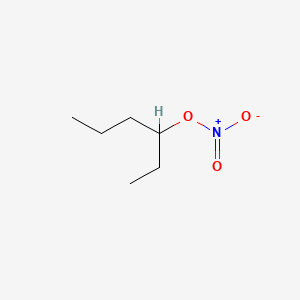
phosphanium chloride](/img/structure/B14428152.png)
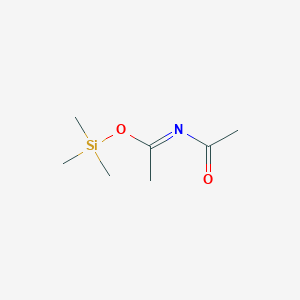
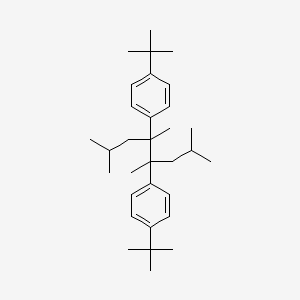
![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)

![Bis[(4-methoxyphenyl)ethynyl]mercury](/img/structure/B14428197.png)
![Ethanone, 1-[4-(phenylseleno)phenyl]-](/img/structure/B14428200.png)
